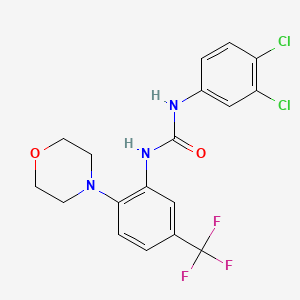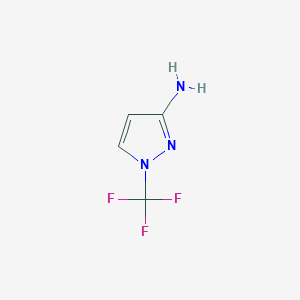
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization of Polymers
A series of polymers functionalized with coumarone and diethanolamine, derived from poly(4-(chloromethyl)-2-oxo-2H-chromen-7-yl-2-ethylpropanoate), were synthesized and characterized. These polymers were investigated for their dielectric properties, showing a decrease in dielectric constant values with applied frequency and an increase with the rise in concentrations of diethanolamine (DEA) in the polymer for all temperatures. The study provides insights into the electronic features and vibrational frequencies of the polymers, offering potential applications in materials science and engineering (Bezgin, Ayaz, & Demirelli, 2015).
Crystal Structure Analysis
The crystal structure of a flavone hymenoxin, closely related to the compound of interest, was determined, highlighting the planarity of the molecule's core structure and its intramolecular and intermolecular hydrogen bonding patterns. This study contributes to the understanding of the structural properties of flavones and their derivatives, with implications for their reactivity and interaction with biological targets (Watson, Kashyap, Gao, & Mabry, 1991).
Complexation Study of Crown Ethers
A novel synthesis and complexation study of chromenone crown ethers was conducted, focusing on their ability to form complexes with sodium and potassium ions. This research provides valuable information on the chemical behavior of chromenone derivatives in the presence of metal ions, with potential applications in the development of new sensing materials and molecular recognition systems (Gündüz et al., 2006).
Photophysical and Photochemical Properties
A study on nitroxide-mediated photopolymerization introduced a new compound with a chromophore group, exploring its decomposition under UV irradiation to generate radicals. This work contributes to the field of photopolymerization, suggesting applications in the development of novel polymerization initiators and materials with specific optical properties (Guillaneuf et al., 2010).
Synthesis and Application as Fluorescence Sensor
Research on synthesized coumarin–triazole derivatives investigated their electronic absorption, fluorescence spectra, and sensitivity as fluorescence sensors for iron(III) ions. This study not only provides insights into the photophysical properties of these compounds but also demonstrates their potential as selective and sensitive sensors for detecting metal ions in solutions (Joshi et al., 2015).
Propriétés
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O6/c1-12(2)20(22)26-15-7-5-14-9-16(21(23)27-18(14)11-15)13-6-8-17(24-3)19(10-13)25-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPSUKACXUJUCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl 2-methylpropanoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzonitrile](/img/structure/B2826271.png)
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-3-phenylurea](/img/structure/B2826274.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2826277.png)
![N-[(5-Fluoro-2-methoxyphenyl)-(3-methoxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2826278.png)

![3,4-Dihydropyrido[2,1-c][1,2,4]thiadiazine-9-carboxylic acid 2,2-dioxide](/img/structure/B2826280.png)
![[(4-{[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl}phenyl)methyl](methyl)amine](/img/structure/B2826281.png)
![(E)-N-(4-acetamidophenyl)-3-[3-[(2-chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyanoprop-2-enamide](/img/structure/B2826282.png)
![3-(2-chloro-6-fluorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2826284.png)
![1-benzyl-9-methyl-4-oxo-N-(pyridin-3-yl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2826285.png)

![1-Benzyl-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1-methylurea](/img/structure/B2826290.png)